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molecular formula C13H14BrNO2 B8520292 4-bromo-1-pentyl-1H-indole-2,3-dione

4-bromo-1-pentyl-1H-indole-2,3-dione

Cat. No. B8520292
M. Wt: 296.16 g/mol
InChI Key: JUWRBSQFEWSIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106087B2

Procedure details

To a solution of 4-bromo-1-pentyl-1H-indole (25.0 g, 93.9 mmol) in anhydrous dimethylsulfoxide (350 mL) was added N-bromosuccinimide (50.2 g, 282 mmol) in portions over 30 min. The reaction mixture was heated at 60° C. for 3 h, upon which time the internal temperature increased to 120° C. After cooling down to ambient temperature, the reaction mixture was poured onto ethyl acetate/water (1/1, 600 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers was washed with water (3×500 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness to yield the title compound (25.7 g, 92%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.38 (t, 1H), 7.21 (t, 1H), 6.82 (d, 1H), 3.68 (t, 2H), 1.72-1.59 (m, 2H), 1.39-1.25 (m, 4H), 0.86 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 180.9, 157.2, 152.6, 138.4, 128.3, 121.7, 116.3, 108.9, 40.4, 28.9, 26.9, 22.3, 13.9.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
ethyl acetate water
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1C=C[N:6]2[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].BrN1C(=[O:22])CCC1=O.C([O:27][CH2:28][CH3:29])(=O)C.O>CS(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:28](=[O:27])[C:29](=[O:22])[N:6]2[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C2C=CN(C2=CC=C1)CCCCC
Name
Quantity
50.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ethyl acetate water
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OCC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increased to 120° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with water (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(C(N(C2=CC=C1)CCCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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